2-Ethoxy-1-fluoro-3-nitrobenzene
Overview
Description
2-Ethoxy-1-fluoro-3-nitrobenzene is an aromatic compound with the molecular formula C8H8FNO3 It is characterized by the presence of an ethoxy group, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-fluoro-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-ethoxy-1-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Types of Reactions:
Substitution: The fluorine atom can be substituted by nucleophiles such as phenoxide ions in the presence of a base like potassium carbonate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, iron filings, hydrochloric acid.
Substitution: Phenoxide ions, potassium carbonate, dimethylformamide.
Major Products Formed:
Reduction: 2-Ethoxy-1-amino-3-nitrobenzene.
Substitution: 2-Ethoxy-1-phenoxy-3-nitrobenzene.
Scientific Research Applications
2-Ethoxy-1-fluoro-3-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-fluoro-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the replacement of the fluorine atom . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- 2-Ethoxy-1-fluoro-4-nitrobenzene
- 2-Ethoxy-1-chloro-3-nitrobenzene
- 2-Methoxy-1-fluoro-3-nitrobenzene
Comparison: 2-Ethoxy-1-fluoro-3-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, the presence of the ethoxy group and the fluorine atom in the 1 and 2 positions, respectively, provides distinct electronic and steric effects that can be exploited in various chemical transformations .
Biological Activity
2-Ethoxy-1-fluoro-3-nitrobenzene is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a nitro group (-NO2), a fluoro group (-F), and an ethoxy group (-OCH2CH3) attached to a benzene ring. The presence of these functional groups influences its reactivity and biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been evaluated against various cancer cell lines, demonstrating notable inhibition of cell growth.
Cell Line | IC50 (µM) | Reference |
---|---|---|
HEPG2 (liver cancer) | 5.22 | |
MCF7 (breast cancer) | 4.85 | |
A549 (lung cancer) | 3.76 |
The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, indicating a broad-spectrum antimicrobial effect.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bonding : The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to functional modifications that disrupt cellular processes.
- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cells, contributing to its anticancer effects.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways.
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model of breast cancer. The study demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups, with minimal side effects observed in healthy tissues.
Study Findings
- Tumor Size Reduction : Average tumor volume decreased by approximately 45% after four weeks of treatment.
- Survival Rate : Increased survival rates were noted in treated animals compared to controls, suggesting potential therapeutic benefits.
Properties
IUPAC Name |
2-ethoxy-1-fluoro-3-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-8-6(9)4-3-5-7(8)10(11)12/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCUZYLXWCEXQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294275 | |
Record name | Benzene, 2-ethoxy-1-fluoro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233954-79-4 | |
Record name | Benzene, 2-ethoxy-1-fluoro-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233954-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-ethoxy-1-fluoro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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